molecular formula C5H12O2 B1361614 3-Methyl-1,3-butanediol CAS No. 2568-33-4

3-Methyl-1,3-butanediol

Cat. No.: B1361614
CAS No.: 2568-33-4
M. Wt: 104.15 g/mol
InChI Key: XPFCZYUVICHKDS-UHFFFAOYSA-N
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Description

3-Methyl-1,3-butanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, water-soluble liquid that is commonly used in various industrial and scientific applications. The compound is also known by several other names, including 1,1-Dimethyl-1,3-propanediol, 1,3-Dihydroxy-3-methylbutane, and Isoprene glycol .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,3-butanediol plays a crucial role in biochemical reactions, particularly in carbon-oxygen coupling reactions . It interacts with enzymes such as keto-acid decarboxylase and alcohol dehydrogenase, which are involved in its production and metabolism . These interactions are essential for the compound’s function in various metabolic pathways, including the Ehrlich pathway, where it is produced from the catabolism of leucine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of ketone bodies, such as β-hydroxybutyrate, which are crucial energy substrates . The compound’s impact on cellular metabolism includes altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes like alcohol dehydrogenase, which catalyzes its conversion to other metabolites . Additionally, the compound can influence gene expression by modulating the activity of transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that higher concentrations of this compound can lead to metabolic acidosis and other adverse effects over extended periods . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low concentrations of the compound are generally well-tolerated and may improve health by increasing the bioavailability of ketone bodies . Higher doses can lead to toxic effects, such as dehydration, metabolic acidosis, and sinusoidal dilation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Ehrlich pathway, where it is produced from the catabolism of leucine . The compound interacts with enzymes such as aldehyde dehydrogenase and acetolactate synthase, which are involved in its synthesis and metabolism . These interactions influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function within cells. For example, its presence in the cytosol or mitochondria can significantly impact metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,3-butanediol can be synthesized through the Prins condensation of isobutene with formaldehyde, followed by hydrolysis. This reaction is typically carried out in the presence of a water-tolerant Lewis acid catalyst such as cerium dioxide (CeO2). The reaction conditions include a temperature of 150°C and a reaction time of 4 hours, resulting in a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same Prins condensation-hydrolysis route. The use of CeO2 as a catalyst is favored due to its high catalytic activity and selectivity. The feedstocks, isobutene and formaldehyde, are readily available from bio-refineries, making this method both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-butanediol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Methyl-1,3-butanediol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Butanediol
  • 1,3-Butanediol
  • 1,4-Butanediol
  • 2,3-Butanediol
  • 2-Methyl-1,3-propanediol

Uniqueness

3-Methyl-1,3-butanediol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Unlike other butanediols, it has a branched structure that affects its reactivity and solubility. This uniqueness makes it particularly valuable in specialized applications such as the synthesis of isoprene, a key monomer in the production of synthetic rubber .

Properties

IUPAC Name

3-methylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCZYUVICHKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075395
Record name 1,3-Butanediol, 3-methyl-
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-33-4
Record name 3-Methyl-1,3-butanediol
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Record name Isopentyldiol
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Record name 3-Methyl-1,3-butanediol
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Record name 1,3-Butanediol, 3-methyl-
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Record name 1,3-Butanediol, 3-methyl-
Source EPA DSSTox
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Record name 1,3-Butanediol, 3-methyl
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Record name ISOPENTYLDIOL
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Synthesis routes and methods

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-Methyl-1,3-butanediol primarily used for in chemical research?

A1: this compound is frequently employed as a precursor in the synthesis of other chemicals. For instance, it serves as a starting material for the production of isoprene, a crucial monomer used in the manufacturing of synthetic rubber. [, , ]

Q2: Can you elaborate on the process of converting this compound to isoprene, and what factors influence this reaction?

A2: The conversion of this compound to isoprene is achieved through a dehydration reaction. This reaction can be catalyzed by various materials, including phosphoric acid catalysts [], ZrO2 modified with calcium oxide [], Y2Zr2O7 catalysts [], Al2O3 modified with carbon [], and hydrothermally fabricated Yb2O3 catalysts []. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of isoprene production.

Q3: Are there alternative methods for synthesizing isoprene that utilize this compound?

A3: Yes, research indicates that isoprene can be synthesized through a biological method involving this compound. This approach involves the synthesis and dehydration of a diol, with this compound being a potential candidate. []

Q4: What other reactions, besides isoprene production, has this compound been studied in?

A4: this compound has been investigated in reactions aimed at synthesizing six-membered cyclic carbonates, compounds with applications in polyurethane and polycarbonate production. A notable method utilizes lipase-catalyzed transesterification of this compound with dimethyl carbonate, followed by thermal cyclization. []

Q5: Why is the lipase-catalyzed transesterification method significant for cyclic carbonate synthesis?

A5: This method, employing immobilized Candida antarctica lipase B (Novozym® 435), is considered green and efficient. The lipase exhibits chemoselectivity towards primary, secondary, and tertiary alcohols, leading to a high yield of the desired cyclic carbonate from this compound. []

Q6: Has this compound been explored in reactions with amino acids?

A6: Research has explored using this compound as a nucleophile in reactions with diazo ketones derived from amino acids like alanine, valine, and alanyl-alanine. These reactions, catalyzed by silver benzoate/Et3N, result in the formation of β-amino acylation products, showcasing selective functional group reactivity. []

Q7: Can you provide information on the physicochemical properties of this compound?

A7: While the provided abstracts don't explicitly detail the molecular formula and weight of this compound, these can be easily deduced from its name and structure. Additionally, studies have investigated its static relative permittivity under high pressure, providing insights into its behavior under those conditions. []

Q8: Has this compound been found in any natural sources?

A8: Yes, this compound has been identified as a marker compound in noni (Morinda citrifolia) juice. This finding assists in characterizing and differentiating noni products. []

Q9: Beyond isoprene and cyclic carbonate synthesis, are there other applications for this compound?

A9: While the provided research primarily focuses on the aforementioned applications, this compound's chemical structure, containing two hydroxyl groups, suggests potential use in polymer chemistry. It could potentially serve as a monomer or a modifying agent in the synthesis of polyesters or polyurethanes. Further research is necessary to explore these possibilities.

Q10: What insights do the studies provide regarding the kinetics of reactions involving this compound?

A10: Research on the urethane reaction kinetics of this compound with phenyl isocyanate in dimethylformamide revealed valuable information. The reaction follows second-order kinetics, with different rate constants observed in the initial and final stages. The activation energy (Ea), activation enthalpy (ΔH), and activation entropy (ΔS) for the urethane reaction of the tertiary hydroxyl group were also determined. []

Q11: How does the presence of formaldehyde impact reactions involving compounds structurally similar to this compound?

A11: Studies investigating the influence of formaldehyde on reactions of dimethylvinylcarbinol and dimethylallyl alcohol, compounds structurally related to this compound, in acidic solutions provide valuable insights. These studies examined the effect of formaldehyde on reaction rate constants and product composition, offering insights into potential reactivity patterns of this compound in similar systems. [, ]

Q12: Can you elaborate on the significance of studying the Prins condensation-hydrolysis reaction using catalysts like CeO2 and Pr-doped CeO2?

A12: The Prins condensation-hydrolysis reaction allows for the synthesis of this compound from isobutene and formaldehyde. Using CeO2 catalysts, particularly Pr-doped CeO2, has been shown to be effective for this reaction. The research delves into the impact of crystal planes and oxygen vacancies in CeO2 on its catalytic activity, providing insights into catalyst design for this reaction. [, ]

Q13: What makes Pr-doped CeO2 a promising catalyst for the Prins condensation-hydrolysis reaction?

A13: Studies highlight that incorporating Praseodymium (Pr) into the CeO2 lattice enhances its catalytic activity in the Prins condensation-hydrolysis reaction. The Pr doping increases the concentration of oxygen vacancies on the CeO2 surface, leading to higher Lewis acidity, which is crucial for promoting this reaction and achieving higher yields of this compound. [, ]

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